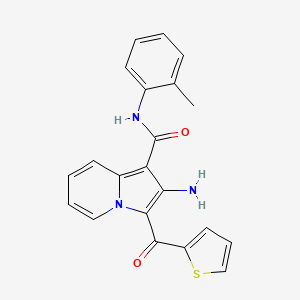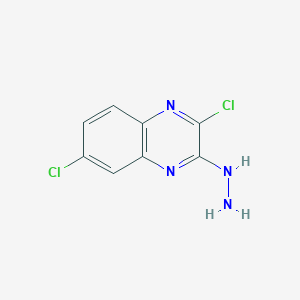
2,6-Dichloro-3-hydrazinylquinoxaline
Overview
Description
2,6-Dichloro-3-hydrazinylquinoxaline is a quinoxaline derivative known for its significant biological activitiesIts molecular formula is C8H6Cl2N4, and it has a molecular weight of 229.07 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2,6-Dichloro-3-hydrazinylquinoxaline are diverse strains of Candida and Aspergillus . These organisms represent prevalent fungal infections with substantial implications on morbidity and mortality rates .
Mode of Action
This compound interacts with its targets by exhibiting antimicrobial efficacy . It has demonstrated noteworthy effectiveness against various reference strains of Candida species . Its performance exhibited variability across different strains .
Biochemical Pathways
Recent studies suggest a potential link between the effectiveness of quinoxalines as anti-inflammatory agents and their ability to target pro-inflammatory cytokines tnf-α and il-6 .
Pharmacokinetics
Quinoxaline derivatives, in general, are known to exhibit favorable pharmacokinetic and safety characteristics
Result of Action
This compound has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species . In a murine model, it exhibited significant efficacy in combating the C. albicans cells ATCC 10231 strain . It showcases dual attributes of antifungal and anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Further investigations incorporating additional tests and experiments are needed to attain a more comprehensive understanding of its therapeutic capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-hydrazinylquinoxaline typically involves the reaction of 2,6-dichloroquinoxaline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The process involves heating the mixture to facilitate the reaction and then isolating the product through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-hydrazinylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, resulting in a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives.
Medicine: Its antifungal properties make it a candidate for developing new antifungal drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-hydrazinylquinoxaline
- 2,3-Dichloroquinoxaline
- 2,6-Dichloroquinoxaline
Uniqueness
2,6-Dichloro-3-hydrazinylquinoxaline stands out due to its dual antifungal and anti-inflammatory properties. While other similar compounds may exhibit antifungal activity, the combination of these two properties makes this compound particularly effective in treating fungal infections with an inflammatory component .
Properties
IUPAC Name |
(3,7-dichloroquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-1-2-5-6(3-4)13-8(14-11)7(10)12-5/h1-3H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIBNTAMBAHQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
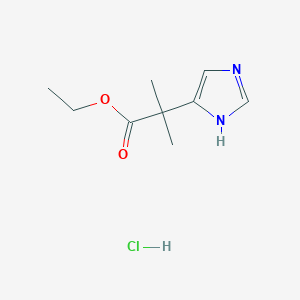
![N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620570.png)
![3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-fluorophenyl)propanamide](/img/structure/B2620572.png)
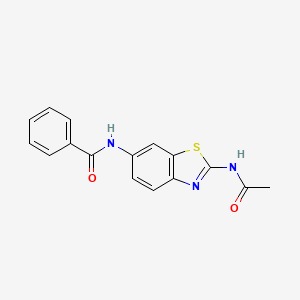
![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2620574.png)
![ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate](/img/new.no-structure.jpg)
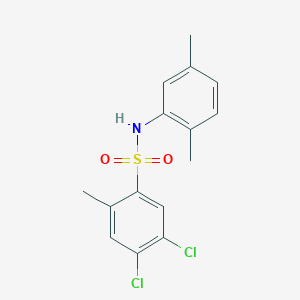
![methyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2620581.png)
![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)
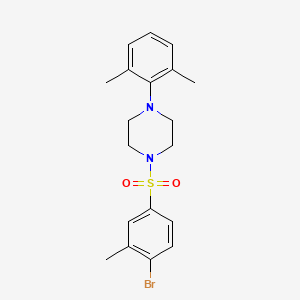
![5-(3-chloro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2620585.png)

